3'-O-Methylcatechin
Overview
Description
3’-O-Methylcatechin is a flavonoid compound found in various plants, including green tea, apples, and grapes. It possesses numerous health benefits, such as antioxidant and anti-inflammatory properties. The molecular formula of 3’-O-Methylcatechin is C16H16O6, and its molecular weight is 304.29 .
Synthesis Analysis
The synthesis of 3’-O-Methylcatechin involves oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin, which provides access to procyanidin B-3 analogues.
Molecular Structure Analysis
The molecular structure of 3’-O-Methylcatechin consists of a total of 40 bonds. There are 24 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 4 aromatic hydroxyls, 1 aliphatic ether, and 1 aromatic ether .
Chemical Reactions Analysis
3’-O-Methylcatechin has been involved in various chemical reactions. For instance, it has been used in the synthesis of procyanidins, and it has been found to have an impact on metabolic disposition in rats with experimental hepatitis .
Physical And Chemical Properties Analysis
Physical properties of 3’-O-Methylcatechin include its color, density, hardness, and melting and boiling points . The chemical properties of 3’-O-Methylcatechin describe its ability to react to form new substances, including its flammability and susceptibility to corrosion .
Scientific Research Applications
Synthesis of Procyanidins
A study described an efficient method for oxidative condensation of tetra-O-methyl-3-oxocatechin with tetra-O-methylcatechin, which provides access to procyanidin B-3 analogues (Achilonu, Bonnet, & Van der Westhuizen, 2008).
Metabolic Disposition in Hepatitis
Another research investigated the metabolic disposition of 3-O-(+)-[14C]methylcatechin in rats with experimental hepatitis. It found that hepatitis increased metabolite excretion in urine but decreased fecal excretion (Hackett & Griffiths, 1983).
Phenolic Compounds Isolation
3'-O-Methylcatechin, along with other phenolic compounds, was isolated from the inner bark of Pinus sylvestris (Pan & Lundgren, 1996).
Impact on Intestinal Microbiota
A study on the effects of (-)-Epigallocatechin 3-O-(3-O-methyl) gallate (EGCG3″Me) on high fat diet-induced obesity in a mouse model found that EGCG3″Me significantly influenced the gut microbiota, suggesting potential applications in managing obesity and gut dysbiosis (Cheng et al., 2017).
Bioavailability and Brain Deposition
Another study explored the bioavailability of grape seed polyphenol extract containing 3'-O-methylcatechin in rats, providing implications for treatment in Alzheimer's disease (Ferruzzi et al., 2009).
Modulatory Effects on Human Intestinal Microbiota
Research showed that EGCG3″Me supplementation in a high-fat diet–induced obesity mouse model modulated gut microbiota composition and influenced metabolic pathways, suggesting its utility in improving host health (Zhang et al., 2018).
Anti-Allergic Effects
A study discovered that (-)-Epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3' 'Me) has potent antiallergic activity, including suppression of FcepsilonRI expression in human basophilic KU812 cells (Fujimura et al., 2002).
3-Methylcatechol Production
A novel expression system in Pseudomonas putida strains was developed for high-rate production of 3-methylcatechol, demonstrating its potential for large-scale production (Hüsken et al., 2001).
Protection Against Oxidative Stress-Induced Cell Death
Epicatechin and its metabolite, 3'-O-methyl epicatechin, were found to protect human fibroblasts from oxidative-stress-induced cell death, indicating potential therapeutic applications (Spencer et al., 2001).
properties
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559036 | |
Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Methylcatechin | |
CAS RN |
60383-97-3 | |
Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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